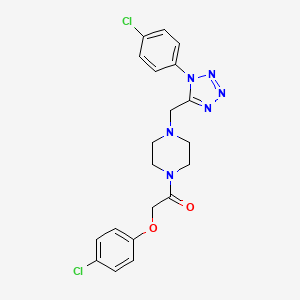
2-(4-chlorophenoxy)-1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-chlorophenoxy)-1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20Cl2N6O2 and its molecular weight is 447.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-chlorophenoxy)-1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and effects on various biological systems.
Chemical Structure and Synthesis
The chemical structure of the compound features a chlorophenoxy group, a piperazine moiety, and a tetrazole ring, which are known to influence its biological properties. The synthesis involves multi-step reactions starting from readily available precursors, leading to the formation of the target compound through methods such as nucleophilic substitution and cyclization.
Antiproliferative Effects
Recent studies have demonstrated that compounds containing piperazine and tetrazole moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of piperazine have shown promising results in inhibiting cell proliferation in human cancer cell lines, suggesting that this compound may possess similar properties .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The proposed mechanism of action for compounds similar to this compound includes the inhibition of specific kinases involved in cancer cell signaling pathways. The presence of the tetrazole ring may enhance binding affinity to target proteins, thereby modulating their activity .
Enzyme Inhibition
In addition to antiproliferative effects, this compound may also act as an inhibitor of leukotriene A4 hydrolase (EC 3.3.2.6), an enzyme involved in inflammatory responses. Inhibiting this enzyme could provide therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
Several case studies have been conducted to evaluate the biological effects of similar compounds:
- Study on Piperazine Derivatives : A study involving various piperazine derivatives indicated that modifications to the piperazine structure significantly affect their antiproliferative activity against cancer cells. The presence of electron-withdrawing groups like chlorine was found to enhance activity .
- Tetrazole Compounds : Research has shown that tetrazole-containing compounds exhibit notable anti-inflammatory properties, suggesting that the tetrazole moiety in our compound may contribute positively to its pharmacological profile .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the viability of any new drug candidate. Preliminary studies suggest that derivatives similar to this compound exhibit favorable absorption and distribution characteristics, although further studies are needed to fully elucidate their metabolic pathways and potential toxicity profiles.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N6O2/c21-15-1-5-17(6-2-15)28-19(23-24-25-28)13-26-9-11-27(12-10-26)20(29)14-30-18-7-3-16(22)4-8-18/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMZOSSFSDMCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














